N-(2-hydroxy-2-phenylethyl)acetamide
Overview
Description
N-(2-hydroxy-2-phenylethyl)acetamide is an organic compound with the molecular formula C10H13NO2. It is characterized by the presence of a hydroxy group and a phenylethyl group attached to an acetamide moiety. This compound is known for its antifungal properties and is isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum .
Mechanism of Action
Target of Action
N-(2-hydroxy-2-phenylethyl)acetamide is an antifungal agent . It exhibits antifungal activities against Alternaria solani , a fungal pathogen that causes early blight disease in crops . The compound’s primary target is thus the Alternaria solani fungus.
Mode of Action
As an antifungal agent, it likely disrupts essential processes in the fungus, such as cell wall synthesis or function, leading to the death of the fungal cells .
Biochemical Pathways
Antifungal agents typically interfere with the synthesis of vital components of the fungal cell, such as ergosterol, an essential component of fungal cell membranes .
Result of Action
The result of this compound’s action is the inhibition of the growth of Alternaria solani, thereby preventing or treating infections caused by this fungus .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxy-2-phenylethyl)acetamide exhibits antifungal activities against Alternaria solani . This suggests that it interacts with certain enzymes, proteins, and other biomolecules in the fungus, disrupting its normal biochemical reactions .
Cellular Effects
It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of fungal growth .
Molecular Mechanism
Its antifungal activity suggests that it may bind to certain biomolecules in fungi, inhibiting or activating enzymes and altering gene expression .
Transport and Distribution
Future studies could explore any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylethyl)acetamide typically involves the reaction of 2-phenylethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetamide product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetone.
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antifungal properties against pathogens like Alternaria solani.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- N-(2-hydroxyphenyl)acetamide
- 2-acetamidophenol
- N-(2-hydroxy-2-phenylethyl)amine
Comparison: N-(2-hydroxy-2-phenylethyl)acetamide is unique due to the presence of both a hydroxy group and a phenylethyl group, which confer distinct chemical and biological properties. Compared to N-(2-hydroxyphenyl)acetamide, it has enhanced antifungal activity. The presence of the phenylethyl group also differentiates it from simpler acetamide derivatives like 2-acetamidophenol .
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCJYQYRPOJUKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297124 | |
Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-05-6 | |
Record name | NSC114228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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